molecular formula C17H24N6O B12227214 4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12227214
M. Wt: 328.4 g/mol
InChI Key: NKAQJIWIFWZHSS-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the pyrrolo[3,4-c]pyrrole ring: This involves the reaction of suitable pyrrole derivatives with aldehydes or ketones, followed by cyclization.

    Attachment of the pyrimidine ring: This step involves the condensation of the intermediate with a pyrimidine derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.

    Pyrrole derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry and materials science.

    Pyrimidine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals.

Uniqueness

4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H24N6O

Molecular Weight

328.4 g/mol

IUPAC Name

5-[[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H24N6O/c1-11(2)16-20-15(24-21-16)10-22-6-13-8-23(9-14(13)7-22)17-18-5-4-12(3)19-17/h4-5,11,13-14H,6-10H2,1-3H3

InChI Key

NKAQJIWIFWZHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)CC4=NC(=NO4)C(C)C

Origin of Product

United States

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